2-Fluoro-ATP

P2X receptor agonism P2X2 pharmacology ligand-gated ion channel

2-Fluoro-ATP (2F-ATP) is the only ATP analog combining a 19F NMR handle with broad kinase substrate acceptance—validated across 9 enzymes (transferases, hydrolases, ligases). Unlike 2-MeSATP or 2-Cl-ATP, it enables label-free, real-time NMR monitoring of ATP-dependent enzyme activity in fragment-based drug discovery. With a defined P2X2 EC50 of 17.2 μM and full agonist efficacy, it supports receptor SAR studies not replicable with other C2-substituted analogs. Sourced at ≥95% HPLC purity; available as a ready-to-use 100 mM solution or sodium salt powder. Choose 2F-ATP for quantitative NMR readouts without the need for target-specific fluorogenic probes.

Molecular Formula C10H15FN5O13P3
Molecular Weight 525.17 g/mol
CAS No. 1492-62-2
Cat. No. B075282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-ATP
CAS1492-62-2
Synonyms2-fluoro-adenosine triphosphate
2-fluoro-ATP
Molecular FormulaC10H15FN5O13P3
Molecular Weight525.17 g/mol
Structural Identifiers
SMILESC1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)F)N
InChIInChI=1S/C10H15FN5O13P3/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1
InChIKeyPIOKUWLZUXUBCO-UUOKFMHZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 5 x / 100 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-ATP (CAS 1492-62-2) for P2X Agonism and 19F NMR Activity Screening Procurement Guide


2-Fluoro-ATP (2F-ATP) is a fluorinated analog of adenosine-5′-triphosphate (ATP), with a molecular weight of 525.17 g/mol [1]. The compound is distinguished by a single fluorine substitution at the C2 position of the adenine ring, which introduces unique 19F nuclear magnetic resonance (NMR) detectability while largely preserving the structural recognition required for ATP-dependent enzymes and purinergic receptors [2].

Why ATP, 2-MeSATP, and 2-Chloro-ATP Cannot Substitute for 2-Fluoro-ATP in Key Applications


Although 2-Fluoro-ATP shares core ATP functions with analogs like 2-methylthio-ATP (2-MeSATP) and 2-chloro-ATP (2-Cl-ATP), substitution is often experimentally invalid. 2-Fluoro-ATP's primary differentiator is its 19F NMR handle, which enables direct, label-free detection of enzyme activity—a capability absent in ATP and most thio- or chloro-substituted analogs [1]. Furthermore, despite similar P2X2 receptor agonist potency, the specific EC50 value for 2F-ATP (17.2 μM) differs from that of 2-Cl-ATP (0.5-2.5 μM) and 2-MeSATP (~1.5 μM), meaning that functional response magnitudes are not interchangeable in a given assay system without re-optimization [2]. These quantitative differences preclude generic substitution and justify compound-specific sourcing.

Quantitative Differentiation of 2-Fluoro-ATP: P2X2 EC50, Enzyme Substrate Breadth, and 19F NMR Detectability


2-Fluoro-ATP P2X2 Receptor Agonist Potency vs. ATP and 2-Chloro-ATP

2-Fluoro-ATP acts as a full agonist at the rat P2X2 receptor with an EC50 of 17.2 μM (95% CI: 9.5 to 31.3 μM) in a Drosophila taste neuron expression system [1]. This potency is approximately 2-fold lower than that of ATP (EC50 = 8.7 μM) in the same assay system, indicating that 2F-ATP is a slightly less potent but functionally comparable agonist [1]. In contrast, 2-chloro-ATP (2-Cl-ATP) is reported to have EC50 values of 0.5 μM and 2.5 μM in HEK293 cells expressing human bladder smooth muscle or rat PC12 P2X receptors, respectively—potencies that are 34-fold and 7-fold higher than that of 2F-ATP in their respective assays .

P2X receptor agonism P2X2 pharmacology ligand-gated ion channel

2-Fluoro-ATP P2X2 Current Response Magnitude Relative to ATP

In whole-cell voltage clamp recordings from HEK293 cells stably expressing rat P2X2 receptors, 2F-ATP at 10 μM elicited inward currents that did not differ significantly from currents elicited by 10 μM ATP [1]. This demonstrates that despite a higher EC50, 2F-ATP achieves equivalent maximal efficacy to ATP at saturating concentrations in this heterologous expression system, confirming its status as a full agonist [1]. Comparative data for 2-MeSATP or 2-Cl-ATP under identical HEK293/rat P2X2 conditions are not available from the same study, limiting direct cross-comparison of maximal efficacy.

P2X2 electrophysiology whole-cell patch clamp agonist efficacy

Broad Enzyme Substrate Utility Across Kinase, Transferase, Hydrolase, and Ligase Classes

2-Fluoro-ATP has been experimentally validated as a substrate for nine distinct enzymes spanning three of the six enzyme commission (EC) subclasses: transferases, hydrolases, and ligases [1]. Specific enzymes include nicotinamide adenine dinucleotide synthetase and 3-phosphoinositide dependent kinase-1 [1]. In contrast, 2-chloro-ATP has been primarily characterized as a P2X receptor agonist and P2Y1 antagonist, with limited reported utility as a broad kinase substrate . Similarly, 2-MeSATP is predominantly used as a P2Y and P2X agonist rather than a universal enzyme substrate [2].

kinase substrate ATP-dependent enzyme NMR screening enzymology

19F NMR Chemical Shift Tensor for Direct, Label-Free Detection

The fluorine substitution at C2 provides a sensitive 19F NMR probe with principal elements of the chemical shift tensor determined to be 104, 12, and −116 ppm [1]. This NMR signature is absent in all non-fluorinated ATP analogs including ATP, 2-MeSATP, and 2-chloro-ATP, which lack the fluorine nucleus and thus cannot be directly monitored by 19F NMR without additional labeling [2]. 2-flADP (the diphosphate derivative) bound to myosin subfragment-1 produces distinct 19F NMR spectra that distinguish the normal Michaelis complex from the trapped nucleotide state, demonstrating the utility of the fluorine handle for conformational studies [1].

19F NMR activity-based screening structural biology myosin ATPase

Optimal Use Cases for 2-Fluoro-ATP (CAS 1492-62-2) Based on Quantitative Differentiation


19F NMR-Based High-Throughput Screening of Kinase Inhibitors and Activators

2-Fluoro-ATP is the preferred substrate for 19F NMR activity-based screening of ATP-requiring enzymes, particularly kinases. As validated with 3-phosphoinositide dependent kinase-1, the fluorine NMR signal allows direct, label-free monitoring of substrate turnover, enabling identification of both inhibitors and activators in fragment-based drug discovery [1]. Unlike 2-MeSATP or 2-Cl-ATP, which lack the 19F handle and are not documented as broad kinase substrates, 2F-ATP provides a single, versatile tool for screening diverse kinase targets without the need for target-specific fluorogenic probes .

P2X2 Receptor Pharmacological Profiling and Structure-Activity Relationship Studies

With a defined EC50 of 17.2 μM and full agonist efficacy comparable to ATP, 2F-ATP is suitable for P2X2 receptor structure-activity relationship (SAR) studies [1]. Its intermediate potency—between the higher-potency 2-Cl-ATP (EC50 0.5-2.5 μM) and lower-potency ATP (EC50 8.7 μM in some assays)—allows researchers to probe the effects of C2-position halogen substitution on receptor activation and desensitization kinetics . The compound's validation in both Drosophila and HEK293 expression systems further supports its use in cross-platform receptor pharmacology [1].

ATP-Dependent Enzyme Mechanism Studies via 19F NMR Conformational Analysis

The 19F NMR chemical shift tensor of 2F-ATP (104, 12, −116 ppm) enables detailed conformational studies of nucleotide-binding proteins [1]. For example, 2-flADP bound to myosin subfragment-1 produces distinct NMR spectra that differentiate the Michaelis complex from trapped nucleotide states, providing insights into the ATPase catalytic cycle that are inaccessible with non-fluorinated analogs [1]. This application is uniquely enabled by 2F-ATP and cannot be replicated with ATP, 2-MeSATP, or 2-Cl-ATP.

Multi-Enzyme Cascade Activity Monitoring in Complex Biochemical Systems

Given its validated substrate activity across transferase, hydrolase, and ligase enzyme classes (9 enzymes total), 2F-ATP can serve as a universal reporter for multi-enzyme cascades where ATP is consumed or generated [1]. This broad substrate acceptance—not documented for 2-MeSATP or 2-Cl-ATP—allows 19F NMR to simultaneously monitor multiple enzymatic steps in a single reaction vessel, simplifying the analysis of coupled assays and metabolic pathway reconstruction [1].

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